molecular formula C19H22N2OS B5121229 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine

1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine

Cat. No. B5121229
M. Wt: 326.5 g/mol
InChI Key: ZLHRZIISTNYGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine, also known as MPPT, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its ability to modulate the activity of certain neurotransmitter systems in the brain.

Mechanism of Action

The exact mechanism of action of 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine is not fully understood, but it is believed to act as a selective serotonin and dopamine reuptake inhibitor (SSDRI). This means that it inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased activation of the postsynaptic receptors, leading to the observed effects on mood, emotion, and cognition.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, as well as to increase the expression of certain genes involved in the regulation of these neurotransmitter systems. 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine has also been shown to increase the activity of certain brain regions involved in emotion and cognition, such as the prefrontal cortex and the amygdala.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine in lab experiments is its selectivity for the serotonin and dopamine systems. This allows researchers to study the effects of these neurotransmitter systems in isolation, without interference from other systems. However, one of the limitations of using 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are a number of future directions for research on 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine. One area of interest is the development of more potent and selective SSDRIs, which could be used as potential treatments for psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the effects of 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine on other neurotransmitter systems, such as the norepinephrine and glutamate systems, which are also involved in the regulation of mood and cognition. Finally, there is interest in studying the long-term effects of 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine on brain function and behavior, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine involves the reaction of 1-(2-methylphenyl)piperazine with phenylthioacetic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine.

Scientific Research Applications

1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine has been extensively used in scientific research as a tool to study the role of certain neurotransmitter systems in the brain. It has been shown to modulate the activity of the serotonin and dopamine systems, which are involved in the regulation of mood, emotion, and cognition. 1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine has also been used to study the effects of drugs of abuse on these systems, as well as to investigate potential treatments for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-16-7-5-6-10-18(16)20-11-13-21(14-12-20)19(22)15-23-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHRZIISTNYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

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